molecular formula C8H18N2 B13173747 1-Ethyl-4,4-dimethylpyrrolidin-3-amine

1-Ethyl-4,4-dimethylpyrrolidin-3-amine

Cat. No.: B13173747
M. Wt: 142.24 g/mol
InChI Key: BSRWLFIONUWNJM-UHFFFAOYSA-N
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Description

1-Ethyl-4,4-dimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C8H18N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-Ethyl-4,4-dimethylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine derivatives. For instance, the reaction of 4,4-dimethylpyrrolidine with ethyl halides under basic conditions can yield the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Ethyl-4,4-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur with alkyl halides, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-Ethyl-4,4-dimethylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

1-Ethyl-4,4-dimethylpyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine: The parent compound, which lacks the ethyl and dimethyl substitutions.

    4,4-Dimethylpyrrolidine: Similar to the target compound but without the ethyl group.

    1-Ethylpyrrolidine: Lacks the dimethyl substitutions at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-ethyl-4,4-dimethylpyrrolidin-3-amine

InChI

InChI=1S/C8H18N2/c1-4-10-5-7(9)8(2,3)6-10/h7H,4-6,9H2,1-3H3

InChI Key

BSRWLFIONUWNJM-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(C1)(C)C)N

Origin of Product

United States

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